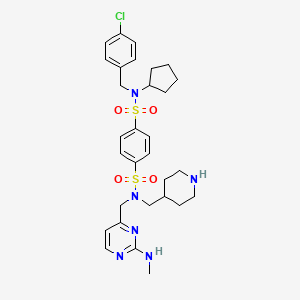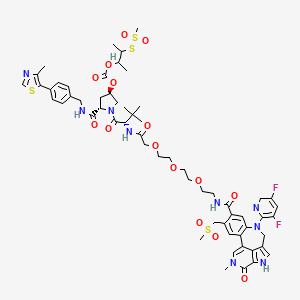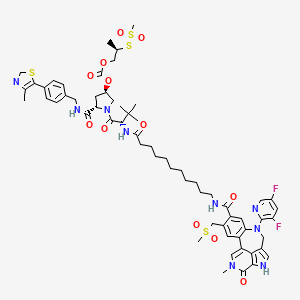
PROTAC BRD4 Degrader-11
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
PROTAC BRD4 Degrader-11 is a proteolysis-targeting chimera (PROTAC) designed to target and degrade the BRD4 protein. BRD4 is a member of the bromodomain and extra-terminal (BET) family of proteins, which play a crucial role in regulating gene expression and are implicated in various cancers. This compound is a bifunctional molecule that recruits an E3 ubiquitin ligase to the BRD4 protein, leading to its ubiquitination and subsequent degradation by the proteasome .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of PROTAC BRD4 Degrader-11 involves the conjugation of two ligands: one that binds to the BRD4 protein and another that recruits the E3 ubiquitin ligase. The synthetic route typically includes the following steps:
Ligand Synthesis: The ligands for BRD4 and the E3 ubiquitin ligase are synthesized separately.
Linker Attachment: A linker molecule is attached to one of the ligands.
Conjugation: The two ligands are conjugated via the linker to form the final PROTAC molecule.
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process includes:
Batch Synthesis: Large batches of the ligands and linker are synthesized.
Purification: The synthesized components are purified using techniques such as chromatography.
Conjugation and Final Purification: The ligands are conjugated, and the final product is purified to remove any impurities.
Chemical Reactions Analysis
Types of Reactions
PROTAC BRD4 Degrader-11 undergoes several types of chemical reactions, including:
Ubiquitination: The primary reaction is the ubiquitination of the BRD4 protein, facilitated by the recruited E3 ubiquitin ligase.
Proteasomal Degradation: Following ubiquitination, the BRD4 protein is degraded by the proteasome.
Common Reagents and Conditions
Reagents: Common reagents used in the synthesis and reactions of this compound include organic solvents, coupling agents, and protective groups.
Major Products
The major product of the reactions involving this compound is the degraded BRD4 protein, which is broken down into smaller peptides and amino acids by the proteasome .
Scientific Research Applications
PROTAC BRD4 Degrader-11 has a wide range of scientific research applications, including:
Cancer Research: It is used to study the role of BRD4 in cancer and to develop targeted therapies for BRD4-related cancers.
Epigenetics: Researchers use it to investigate the role of BRD4 in gene regulation and epigenetic modifications.
Drug Discovery: It serves as a tool for identifying and validating new drug targets by selectively degrading specific proteins.
Biological Studies: It is employed in studies to understand protein-protein interactions and cellular pathways involving BRD4.
Mechanism of Action
PROTAC BRD4 Degrader-11 exerts its effects through a mechanism known as targeted protein degradation. The compound binds to the BRD4 protein and recruits an E3 ubiquitin ligase, forming a ternary complex. This complex facilitates the transfer of ubiquitin molecules to the BRD4 protein, marking it for degradation by the proteasome. The degradation of BRD4 disrupts its role in gene regulation, leading to the inhibition of cancer cell proliferation and survival .
Comparison with Similar Compounds
Similar Compounds
MZ 1: Another PROTAC that targets BRD4, known for its high selectivity and potency.
QCA570: A potent BRD4 degrader with applications in cancer research.
GNE-987: A BRD4 degrader with anti-tumor effects in osteosarcoma.
Uniqueness
PROTAC BRD4 Degrader-11 is unique due to its high specificity and efficiency in degrading BRD4. It has a low DC50 value, indicating its potency at low concentrations. Additionally, it can be conjugated with antibodies to enhance its targeting capabilities in specific cancer cells .
Properties
Molecular Formula |
C61H75F2N9O12S4 |
|---|---|
Molecular Weight |
1292.6 g/mol |
IUPAC Name |
[(3R,5S)-1-[(2S)-2-[11-[[8-(3,5-difluoropyridin-2-yl)-15-methyl-4-(methylsulfonylmethyl)-14-oxo-8,12,15-triazatetracyclo[8.6.1.02,7.013,17]heptadeca-1(16),2(7),3,5,10,13(17)-hexaene-5-carbonyl]amino]undecanoylamino]-3,3-dimethylbutanoyl]-5-[[4-(4-methyl-1,3-thiazol-5-yl)phenyl]methylcarbamoyl]pyrrolidin-3-yl] [(2R)-2-methylsulfonylsulfanylpropyl] carbonate |
InChI |
InChI=1S/C61H75F2N9O12S4/c1-36(86-88(8,81)82)33-83-60(78)84-43-25-49(57(75)67-27-38-18-20-39(21-19-38)53-37(2)68-35-85-53)72(31-43)59(77)54(61(3,4)5)69-50(73)17-15-13-11-9-10-12-14-16-22-64-56(74)44-26-48-45(23-40(44)34-87(7,79)80)46-32-70(6)58(76)52-51(46)41(28-65-52)30-71(48)55-47(63)24-42(62)29-66-55/h18-21,23-24,26,28-29,32,35-36,43,49,54,65H,9-17,22,25,27,30-31,33-34H2,1-8H3,(H,64,74)(H,67,75)(H,69,73)/t36-,43-,49+,54-/m1/s1 |
InChI Key |
XFVLGTSZPLRRLI-HXMREKMRSA-N |
Isomeric SMILES |
CC1=C(SC=N1)C2=CC=C(C=C2)CNC(=O)[C@@H]3C[C@H](CN3C(=O)[C@H](C(C)(C)C)NC(=O)CCCCCCCCCCNC(=O)C4=CC5=C(C=C4CS(=O)(=O)C)C6=CN(C(=O)C7=C6C(=CN7)CN5C8=C(C=C(C=N8)F)F)C)OC(=O)OC[C@@H](C)SS(=O)(=O)C |
Canonical SMILES |
CC1=C(SC=N1)C2=CC=C(C=C2)CNC(=O)C3CC(CN3C(=O)C(C(C)(C)C)NC(=O)CCCCCCCCCCNC(=O)C4=CC5=C(C=C4CS(=O)(=O)C)C6=CN(C(=O)C7=C6C(=CN7)CN5C8=C(C=C(C=N8)F)F)C)OC(=O)OCC(C)SS(=O)(=O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


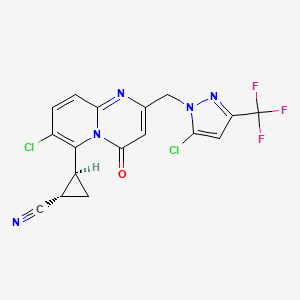
![(2S)-1-[5-(2,3-dihydro-[1,4]dioxino[2,3-b]pyridin-7-ylsulfonyl)-1,3,4,6-tetrahydropyrrolo[3,4-c]pyrrol-2-yl]-2-hydroxy-2-(2-methyl-1,3-benzoxazol-4-yl)ethanone](/img/structure/B10855309.png)
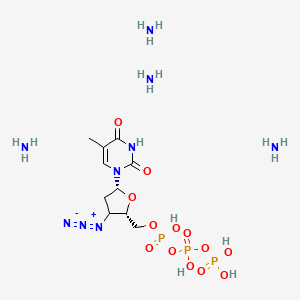
![lithium;3-[2-[3-[[(2R)-4-[[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-4-hydroxy-3-phosphonooxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxy-2-hydroxy-3,3-dimethylbutanoyl]amino]propanoylamino]ethylsulfanyl]-3-oxopropanoic acid;hydride;methane](/img/structure/B10855335.png)
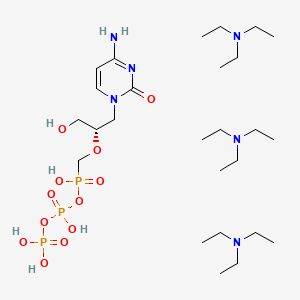
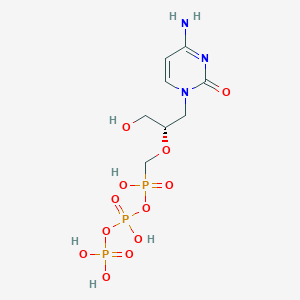
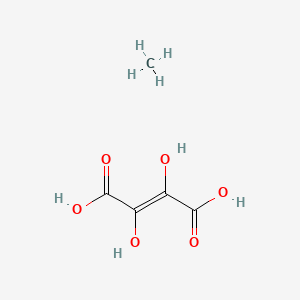

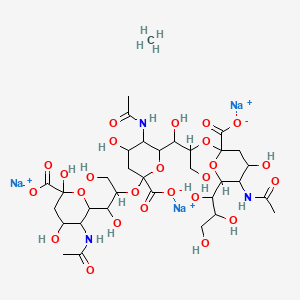
![5-(3-(4-(2,3-Dichlorophenyl)piperazin-1-yl)propoxy)benzo[d]thiazole](/img/structure/B10855355.png)

